

A Comprehensive Technical Guide to the Physicochemical Properties of Potassium Fumarate

Author: BenchChem Technical Support Team. Date: November 2025



Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium fumarate, systematically known as dipotassium (2E)-but-2-enedioate, is the dipotassium salt of fumaric acid.[1][2] It is a white crystalline powder with the chemical formula K₂C₄H₂O₄.[1][3] Recognized in the food industry by its E number, E366, it serves as an acidity regulator and a dietary supplement.[2][3] In pharmaceutical and research settings, its properties as a salt of a dicarboxylic acid make it a subject of interest for formulation development, as a buffering agent, and as a source of potassium ions.[1][3] This document provides an in-depth overview of the core physicochemical properties of **potassium fumarate**, complete with quantitative data, experimental methodologies, and process visualizations to support advanced research and development.

Chemical and Physical Properties

Potassium fumarate is a stable compound under normal storage conditions.[3][4] It typically appears as an odorless, white crystalline solid.[1][3]

Quantitative Physicochemical Data

The key quantitative properties of **potassium fumarate** are summarized in the tables below for easy reference and comparison.



Identifier	Value	Reference
IUPAC Name	Dipotassium (2E)-but-2- enedioate	[1][2]
Synonyms	Dipotassium fumarate, Fumaric acid potassium salt	[4][5]
CAS Number	7704-72-5, 4151-35-3	[1][3]
Chemical Formula	K2C4H2O4	[2][3][6]
Molecular Weight	192.253 g/mol	[1][2][3]
Appearance	White crystal or crystalline powder	[1][3][7]

Table 1: General Chemical Identifiers for **Potassium Fumarate**.



Property	Value	Conditions / Notes	Reference
Water Solubility	~62.4 g (of anhydrous salt) / 100 mL	21°C (for the dihydrate form)	[8]
57.5 g/L (5.75 g / 100 mL)	Data source unspecified	[3]	
Decomposition Temp.	250 - 300 °C (523 - 573 K)	Decomposes upon heating rather than melting cleanly.	[7]
Boiling Point	355 °C	This value is often cited but likely corresponds to the precursor, fumaric acid.	[3][9][10]
pH of Solution	~10	Saturated solution of the dihydrate at 21°C. Described as mildly alkaline.	[1][8]
Density (Anhydrous)	1.875 g/cm ³	At 298 K (25°C)	[7]
pKa (of Fumaric Acid)	pKa ₁ = 3.03, pKa ₂ = 4.38	At 298 K (25°C). These values govern the salt's behavior in solution.	[7]

Table 2: Key Physicochemical Properties of **Potassium Fumarate**.

Crystal Structure

Potassium fumarate can exist in several crystalline forms, including anhydrous ($K_2C_4H_2O_4$) and hydrated salts, most notably the dihydrate ($K_2C_4H_2O_4\cdot 2H_2O$).[11] Additionally, acidic salts such as potassium hydrogen fumarate ($K_4H_2O_4$) and a complex "acid" salt ($2K_4H_2O_4\cdot H_2O_4\cdot H_2O_4$) have been identified.[11][12] The crystal structure has been elucidated using Single Crystal X-ray Diffraction (SXRD).[11]



Crystal Form	Crystal System	Space Group	Reference
Dipotassium Fumarate Dihydrate	Monoclinic	P21/c	[11]
Potassium Hydrogen Fumarate	Triclinic	Pī	[12][13]
"Acid" Potassium Hydrogen Fumarate	Triclinic	P1	[11][12]

Table 3: Crystallographic Data for **Potassium Fumarate** and Related Salts.

Logical and Process Diagrams

Visual diagrams are provided below to illustrate key chemical and experimental processes related to **potassium fumarate**.

Dissociation Pathway of Fumaric Acid

The formation and pH-dependent behavior of **potassium fumarate** in aqueous solution are governed by the two-step dissociation of its parent acid, fumaric acid.

Caption: Dissociation of fumaric acid to form the fumarate dianion.

Experimental Workflow Diagrams

The following diagrams outline the standard laboratory protocols for determining key physicochemical properties.

Caption: Experimental workflow for determining solubility.

Caption: Workflow for melting point determination.

Caption: Simplified workflow for X-ray crystallography.

Experimental Protocols



Detailed methodologies for determining the key physicochemical properties of **potassium fumarate** are outlined below.

Determination of Aqueous Solubility (Saturation Shake-Flask Method)

This method is used to determine the equilibrium solubility of a compound in a specific solvent.

- Apparatus: Analytical balance, temperature-controlled orbital shaker or water bath, volumetric flasks, centrifuge, filtration apparatus (e.g., syringe filters with appropriate membrane), and an analytical instrument for quantification (e.g., HPLC, gravimetric analysis).
- Procedure: a. Add an excess amount of solid potassium fumarate to a sealed vessel (e.g., a glass vial or flask) containing a precise volume of purified water. The presence of undissolved solid at the end of the experiment is essential. b. Place the vessel in a temperature-controlled shaker or bath set to the desired temperature (e.g., 21°C).[8] c. Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). d. After equilibration, cease agitation and allow the suspension to settle. e. Carefully withdraw an aliquot of the supernatant. To ensure no solid particulates are included, the sample should be immediately filtered (e.g., through a 0.22 µm syringe filter) or centrifuged at high speed. f. Accurately dilute the clear, saturated solution with the solvent. g. Quantify the concentration of potassium fumarate in the diluted solution using a validated analytical method. For gravimetric analysis, a known volume of the supernatant is evaporated to dryness and the mass of the residue is measured. h. Calculate the original concentration in the saturated solution, expressing the result in units such as g/100 mL or mg/mL.

Determination of Decomposition Temperature (Capillary Method)

This protocol describes the standard pharmacopeial method for determining the melting or decomposition range of a solid.[14][15]

 Apparatus: A calibrated melting point apparatus with a heating block or oil bath, a light source, and a viewing magnifier; glass capillary tubes (one end sealed).[16][17]



• Procedure: a. Ensure the potassium fumarate sample is dry and finely powdered.[17][18] b. Load the sample by tapping the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the sealed end to a height of approximately 3 mm.[17][18] c. Place the loaded capillary into the heating block of the apparatus. d. For a preliminary run, heat the sample at a rapid rate (e.g., 10-20°C per minute) to find an approximate decomposition temperature.[14] e. Using a fresh sample, pre-heat the block to a temperature about 15-20°C below the approximate decomposition point.[17] f. Insert the capillary and begin heating at a slow, controlled rate (typically 1-2°C per minute).[18] g. Observe the sample closely. Record the temperature at which the first signs of decomposition (e.g., darkening, charring, gas evolution) are observed. This is the lower limit of the range. h. Continue heating at the same rate and record the temperature at which the sample is completely decomposed or liquefied. This is the upper limit of the range. i. The result is reported as the temperature range of decomposition.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the dissociation constants of acids and bases.

- Apparatus: A calibrated pH meter with a combination glass electrode, a temperature probe, an automated titrator or a magnetic stirrer and burette, and a constant-temperature jacketed beaker.
- Procedure: a. Prepare a solution of **potassium fumarate** of known concentration (e.g., 0.01 M) in CO₂-free deionized water. b. Standardize a titrant solution, typically a strong acid like 0.1 M HCl, against a primary standard. c. Place a known volume of the **potassium fumarate** solution into the thermostatted beaker and immerse the pH electrode and temperature probe. d. Begin stirring the solution and allow the initial pH reading to stabilize. e. Add the standardized HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. f. Continue the titration well past the equivalence points to generate a full titration curve (pH vs. volume of titrant). g. The pKa values are determined from the curve. The pH at the half-equivalence points corresponds to the pKa values. For the titration of the fumarate dianion (A²-), the pH at the point where half of it has been converted to HA⁻ corresponds to pKa₂ of fumaric acid. The pH at the point where half of the HA⁻ has been converted to H₂A corresponds to pKa₁.



h. Alternatively, the data can be analyzed using derivative plots (e.g., d(pH)/dV) to precisely locate the equivalence points, or by using specialized software for pKa calculation.

Determination of Crystal Structure (Single Crystal X-ray Diffraction)

This is the definitive method for determining the three-dimensional atomic arrangement within a crystal.[19]

- Apparatus: An X-ray diffractometer equipped with an X-ray source (e.g., Cu Kα radiation), a goniometer for crystal manipulation, and a detector.
- Procedure: a. Crystal Growth: Grow a single crystal of **potassium fumarate** of suitable size and quality (typically 0.1-0.5 mm in all dimensions) by methods such as slow evaporation of a saturated solution.[8] b. Mounting: Carefully select and mount a defect-free crystal on a cryoloop or glass fiber at the tip of a goniometer head. c. Data Collection: i. Place the goniometer head in the diffractometer, which is often cooled by a stream of nitrogen gas to minimize thermal vibration and radiation damage. ii. Center the crystal in the X-ray beam. iii. A preliminary diffraction image is taken to assess crystal quality and determine the unit cell parameters. iv. A full dataset is collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays over a wide range of angles. [19] d. Structure Solution and Refinement: i. The collected data is processed to correct for experimental factors and to integrate the reflection intensities. ii. The space group of the crystal is determined from the symmetry of the diffraction pattern. iii. Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map. iv. An atomic model is built into the electron density map. v. The model (atomic positions, thermal parameters) is refined using least-squares methods until the calculated diffraction pattern shows the best possible agreement with the experimental data. The final output is a detailed 3D model of the crystal structure.[19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Potassium fumarate (7704-72-5) for sale [vulcanchem.com]
- 2. Potassium fumarate Wikipedia [en.wikipedia.org]
- 3. POTASSIUM FUMARATE Ataman Kimya [atamanchemicals.com]
- 4. Potassium Fumarate or Dipotassium fumarate Manufacturers, with SDS [mubychem.com]
- 5. Potassium fumarate | C4H2K2O4 | CID 6433511 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. webqc.org [webqc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Dipotassium Fumarate | CAS#:7704-72-5 | Chemsrc [chemsrc.com]
- 10. ammol.org [ammol.org]
- 11. Potassium fumarate | 7704-72-5 | Benchchem [benchchem.com]
- 12. journals.iucr.org [journals.iucr.org]
- 13. journals.iucr.org [journals.iucr.org]
- 14. thinksrs.com [thinksrs.com]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. SSERC | Melting point determination [sserc.org.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 19. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of Potassium Fumarate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592691#what-are-the-physicochemical-properties-of-potassium-fumarate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com